2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester
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Overview
Description
2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
The synthesis of 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester involves several steps. One common method includes the regioselective construction of the indole ring system followed by bromination and esterification . The reaction conditions typically involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid for the installation of the gramine side chain . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, influencing biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other indole derivatives, 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester stands out due to its unique brominated structure and hexahydro-cyclohepta ring system. Similar compounds include:
5,6,7,8,9,10-Hexahydro-cyclohepta[b]indole: Lacks the bromine atom and ester group.
2-Bromo-indole: Lacks the hexahydro-cyclohepta ring system.
Indole-6-carboxylic acid methyl ester: Lacks the bromine atom and hexahydro-cyclohepta ring system.
Properties
Molecular Formula |
C15H16BrNO2 |
---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
methyl 2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylate |
InChI |
InChI=1S/C15H16BrNO2/c1-19-15(18)11-5-3-2-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 |
InChI Key |
FDKNCKJXYBUOCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC2=C1NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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